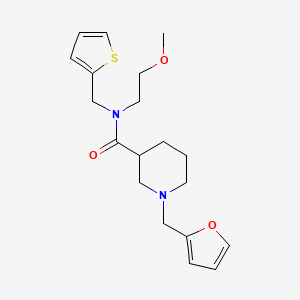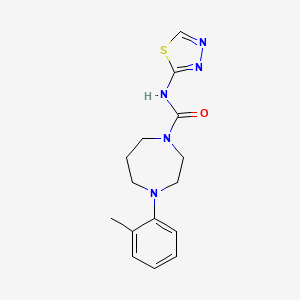
1-(2-furylmethyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-furylmethyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)piperidine-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(2-furylmethyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)piperidine-3-carboxamide involves its interaction with specific receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. It has been shown to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-furylmethyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)piperidine-3-carboxamide can produce various biochemical and physiological effects, including increased dopamine release, improved cognitive function, and neuroprotective effects. It has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of using 1-(2-furylmethyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)piperidine-3-carboxamide in lab experiments is its ability to selectively target specific receptors in the brain, allowing for more precise investigation of their function. However, its complex synthesis method and limited availability may pose limitations for some researchers.
将来の方向性
There are several future directions for research on 1-(2-furylmethyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)piperidine-3-carboxamide. These include further investigation of its potential therapeutic applications for neurological disorders, as well as its use as a tool for studying the function of specific receptors in the brain. Additionally, research on its pharmacokinetic properties and optimization of its synthesis method may lead to its wider use in various fields.
In conclusion, 1-(2-furylmethyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)piperidine-3-carboxamide is a promising compound that has the potential for various scientific research applications. Its ability to interact with specific receptors in the brain and produce various biochemical and physiological effects make it a valuable tool for investigating the function of these receptors and developing potential treatments for neurological disorders.
合成法
The synthesis of 1-(2-furylmethyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)piperidine-3-carboxamide involves a multi-step process that includes the reaction of piperidine-3-carboxylic acid with furfurylamine, followed by the reaction of the resulting compound with 2-bromoethyl methyl ether and 2-thiophenemethyl chloride. The final product is obtained through the reaction of the intermediate compound with N-methylmorpholine-N-oxide.
科学的研究の応用
1-(2-furylmethyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)piperidine-3-carboxamide has been studied for its potential use in various fields such as medicinal chemistry, pharmacology, and neuroscience. Its ability to interact with specific receptors in the brain has led to its investigation as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(furan-2-ylmethyl)-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-23-11-9-21(15-18-7-4-12-25-18)19(22)16-5-2-8-20(13-16)14-17-6-3-10-24-17/h3-4,6-7,10,12,16H,2,5,8-9,11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKDTSOJNNIHEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=CS1)C(=O)C2CCCN(C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(1S)-1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-1,2,4-triazol-5-yl]-3-methylbutyl}acetamide](/img/structure/B5905685.png)
![3-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}propan-1-amine](/img/structure/B5905686.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B5905692.png)
![1-{[1-(4-fluorophenyl)-3-phenyl-1H-1,2,4-triazol-5-yl]methyl}azepan-2-one](/img/structure/B5905711.png)
![1-(2-furylmethyl)-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}piperidine-3-carboxamide](/img/structure/B5905730.png)
![N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5905735.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine](/img/structure/B5905736.png)
![(4-fluoro-3-methylphenyl)[methyl(2-phenoxyethyl)amino]acetic acid](/img/structure/B5905751.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B5905753.png)
![4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)-1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B5905754.png)
![2,4,6-trimethyl-3-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino]methyl}benzyl acetate](/img/structure/B5905757.png)

![2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide](/img/structure/B5905771.png)